Benzamide, N-(aminoiminomethyl)-
Overview
Description
“Benzamide, N-(aminoiminomethyl)-” is a chemical compound with the CAS Number 3166-00-5 . It has a molecular weight of 163.17700 and a molecular formula of C8H9N3O . It is also known as n-amidinobenzamide .
Synthesis Analysis
The synthesis of benzamide derivatives is often performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of “Benzamide, N-(aminoiminomethyl)-” includes a benzamide unit with a molecular formula of C8H9N3O . The exact mass is 163.07500 .Chemical Reactions Analysis
While specific chemical reactions involving “Benzamide, N-(aminoiminomethyl)-” are not detailed in the search results, benzamides in general are known to undergo a variety of reactions. For instance, they can be synthesized through direct condensation of carboxylic acids and amines .Physical and Chemical Properties Analysis
“Benzamide, N-(aminoiminomethyl)-” has a density of 1.27g/cm3 and a boiling point of 342.4ºC at 760 mmHg . The flash point is 160.9ºC .Scientific Research Applications
Antispasmodic and Antihypoxic Properties
Benzamide derivatives have been studied for their antispasmodic and antihypoxic properties. Research indicates that N-substituted benzamides show pronounced antispasmodic activity. Additionally, methods for synthesizing N-substituted benzamides have been developed, which could have implications for pharmacological applications (Bakibaev et al., 1994).
Neuroleptic Activity
Benzamides have been designed and synthesized as potential neuroleptics. Studies on benzamides of N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines showed inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting potential applications in treating psychosis (Iwanami et al., 1981).
Antiarrhythmic Activity
Certain benzamides, characterized by trifluoroethoxy ring substituents and a heterocyclic amide side chain, have been evaluated for their antiarrhythmic activity. Studies show that compounds like flecainide acetate are potent antiarrhythmics and have been selected for clinical trials (Banitt et al., 1977).
Melanotropic Carriers for Radioisotopes and Metals
Benzamide derivatives are useful for imaging melanoma and melanoma metastases. They have been evaluated for melanoma imaging, and some benzamides are being considered for radionuclide therapy. This includes compounds like [(123I)]BZA and (99m)Tc labeled benzamides, which have potential for both imaging and therapeutic applications (Oltmanns et al., 2009).
Histone Deacetylase Inhibition
Benzamide derivatives like MGCD0103 have been found to be potent histone deacetylase (HDAC) inhibitors. These compounds block cancer cell proliferation and induce apoptosis, demonstrating potential as anticancer drugs (Zhou et al., 2008).
Melanoma Cytotoxicity
Benzamide derivatives conjugated with alkylating cytostatics have been synthesized and tested for melanoma cytotoxicity. These compounds showed higher toxicity against melanoma cells than the parent chlorambucil, suggesting their potential for targeted drug delivery in melanoma therapy (Wolf et al., 2004).
Antibacterial Activity
N-(3-Hydroxy-2-pyridyl)benzamides have been synthesized and shown to exhibit antibacterial activity against various bacteria, including Escherichia coli and Staphylococcus aureus. This suggests potential applications in developing new antibacterial agents (Mobinikhaledi et al., 2006).
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a way that induces changes at the molecular level .
Pharmacokinetics
These properties can have a significant impact on the bioavailability of the compound, influencing its efficacy and potential side effects
Result of Action
It is likely that the compound induces changes at the molecular and cellular levels, contributing to its overall action .
Action Environment
These factors can include the physiological environment within the body, as well as external environmental factors
Future Directions
“Benzamide, N-(aminoiminomethyl)-” holds immense potential in scientific research. Its unique structure lends itself to various applications, fueling advancements in drug discovery, organic synthesis, and materials science. Further studies on the dynamic structure of benzamide could lead to meaningful interpretation and prediction of the biological activity of aromatic amides in living systems .
Properties
IUPAC Name |
N-(diaminomethylidene)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-8(10)11-7(12)6-4-2-1-3-5-6/h1-5H,(H4,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDQRQQNNLZLPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883914 | |
Record name | Benzamide, N-(aminoiminomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3166-00-5 | |
Record name | N-(Aminoiminomethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3166-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Aminoiminomethyl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003166005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3166-00-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, N-(aminoiminomethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzamide, N-(aminoiminomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(AMINOIMINOMETHYL)BENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJW2DLQ5TY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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